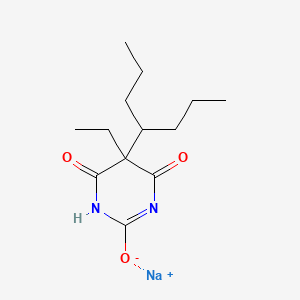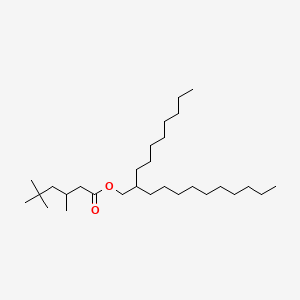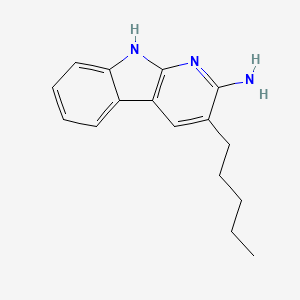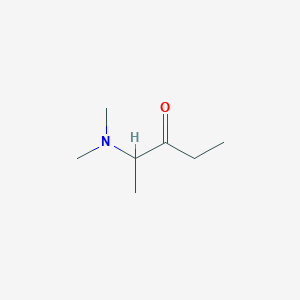
1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with an appropriate diketone or ketoester in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.
Aplicaciones Científicas De Investigación
1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. Pathways involved may include metabolic processes and signal transduction mechanisms.
Comparación Con Compuestos Similares
- 1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)ethanone
- 1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-4-yl)ethanone
- 1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-3-yl)ethanone
Uniqueness: 1-(2-Tert-butyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-(2-tert-butyl-4,5-dihydro-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(11)7-5-10-8(12-7)9(2,3)4/h7H,5H2,1-4H3 |
Clave InChI |
ZYOHRZFPXACIMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CN=C(O1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)




![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
